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Introduction

XYD129 is a potent and selective degrader of the homologous transcriptional co-activators
CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene
expression and their aberrant activity is implicated in the pathogenesis of various cancers,
including Acute Myeloid Leukemia (AML).[3] XYD129 is a proteolysis-targeting chimera
(PROTAC) that induces the degradation of CBP/p300, leading to anti-proliferative effects in
AML cells. This document provides detailed application notes and protocols for the use of
XYD129 in AML cell culture experiments.

Mechanism of Action

XYD129 functions as a molecular glue, bringing together the target proteins (CBP/p300) and
the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of
CBP/p300, marking them for degradation by the proteasome. The degradation of CBP/p300
leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark for
active enhancers and promoters, thereby downregulating the expression of oncogenes such as
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MYC, which are crucial for the survival and proliferation of AML cells.[4] This ultimately results

in cell cycle arrest and apoptosis.[3]

Data Presentation

Table 1: In Vitro Efficacy of XYD129 in AML Cell Lines
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Data extracted from supplier information.

Table 2: Recommended Concentration Range for In Vitro

Experiments
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Experimental Protocols
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Cell Culture

AML cell lines (e.g., MV4-11, MOLM-16) should be cultured in RPMI-1640 medium
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain
cells in a humidified incubator at 37°C with 5% CO2. Cell density should be maintained
between 1 x 1075 and 2 x 1076 cells/mL.

Preparation of XYD129 Stock Solution

Dissolve XYD129 in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution
(e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-
thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[5]
Materials:

AML cells

e XYD129
o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
o Plate reader
Procedure:

o Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of culture
medium.

 Incubate the plate for 24 hours at 37°C.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://dergipark.org.tr/en/download/article-file/4818773
https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Prepare serial dilutions of XYD129 in culture medium and add 100 pL to the respective wells.
Include a vehicle control (DMSO) at the same concentration as the highest XYD129
treatment.

Incubate the plate for 72 hours at 37°C.

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
Add 150 pL of DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the IC50 value by plotting the percentage of cell viability against the log
concentration of XYD129.

Western Blot for CBP/p300 Degradation

This protocol provides a general guideline for western blotting.[6][7][8]

Materials:

AML cells treated with XYD129

RIPA lysis buffer (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)
Primary antibodies:

o Rabbit anti-CBP (e.g., Cell Signaling Technology #7389)

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://docs.abcam.com/pdf/protocols/sample-preparation-for-western-blot.pdf
https://www.nsjbio.com/show_protocol.php?data=protocol/1041961398.pdf
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.benchchem.com/product/b15541841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Rabbit anti-p300 (e.g., Cell Signaling Technology #86377)

o Rabbit or Mouse anti-B-actin (loading control)

o HRP-conjugated secondary antibody
o ECL detection reagent
Procedure:

e Seed AML cells and treat with various concentrations of XYD129 (e.g., 10 nM, 100 nM, 500
nM, 1 uM) for a specified time (e.qg., 4, 8, 12, 24 hours).

o Harvest cells and lyse them in ice-cold RIPA buffer.

o Determine the protein concentration of the lysates using a BCA assay.

e Denature 20-30 pg of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions
should be optimized, but a starting point of 1:1000 is common.

¢ \Wash the membrane three times with TBST.

e Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room
temperature.

e Wash the membrane three times with TBST.
» Visualize the protein bands using an ECL detection system.

o Analyze the band intensities relative to the loading control to quantify CBP/p300 degradation.

Apoptosis Assay (Annexin V-FITC/PI Staining)
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This protocol is based on standard Annexin V staining procedures.
Materials:
e AML cells treated with XYD129
e Annexin V-FITC Apoptosis Detection Kit
e Flow cytometer
Procedure:
e Seed AML cells and treat with XYD129 (e.g., 50 nM, 100 nM, 500 nM) for 48-72 hours.
e Harvest approximately 1-5 x 1075 cells by centrifugation.
» Wash the cells twice with cold PBS.
e Resuspend the cells in 100 pL of 1X Binding Buffer provided in the Kkit.
e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) solution.
e Incubate the cells for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.
e Analyze the cells by flow cytometry within one hour.
o Live cells: Annexin V-negative, Pl-negative
o Early apoptotic cells: Annexin V-positive, Pl-negative

o Late apoptotic/necrotic cells: Annexin V-positive, Pl-positive

Visualizations
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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